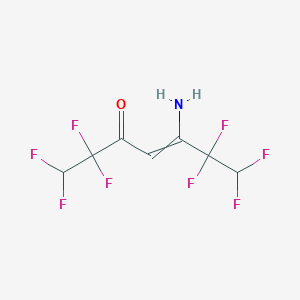
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one is a fluorinated organic compound with the molecular formula C₇H₅F₈NO. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one typically involves the introduction of fluorine atoms into the hept-4-en-3-one backbone. One common method is the fluorination of hept-4-en-3-one derivatives using fluorinating agents such as elemental fluorine (F₂) or other fluorinating reagents under controlled conditions. The amino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mechanism of Action
The mechanism of action of 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one involves its interaction with molecular targets through its fluorinated and amino functional groups. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical pathways. The amino group can form hydrogen bonds and engage in nucleophilic interactions, influencing the compound’s biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,1,2,2,6,6,7,7-octafluoroheptane: Lacks the double bond present in 5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one.
5-Amino-1,1,2,2,6,6,7,7-octafluorohept-4-yn-3-one: Contains a triple bond instead of a double bond.
5-Amino-1,1,2,2,6,6,7,7-octafluorohex-4-en-3-one: Has one less carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of both a double bond and an amino group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
80070-82-2 |
|---|---|
Molecular Formula |
C7H5F8NO |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
5-amino-1,1,2,2,6,6,7,7-octafluorohept-4-en-3-one |
InChI |
InChI=1S/C7H5F8NO/c8-4(9)6(12,13)2(16)1-3(17)7(14,15)5(10)11/h1,4-5H,16H2 |
InChI Key |
XSGQTDCCEYDBLT-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(F)F)(F)F)N)C(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
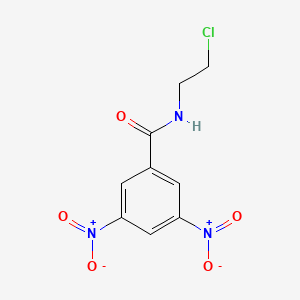
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
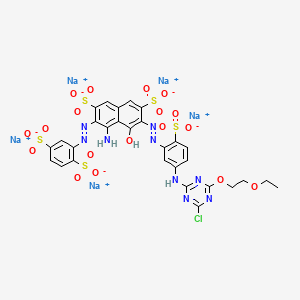

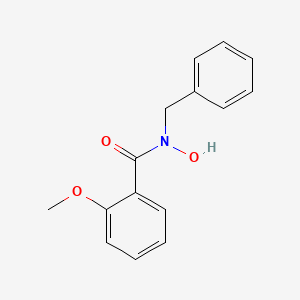
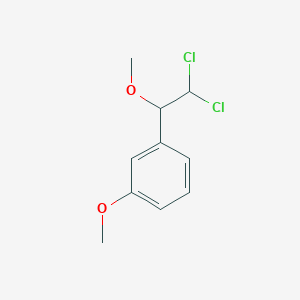
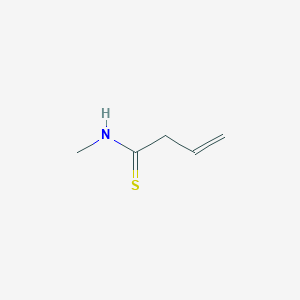
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)


